molecular formula C20H20N2O3 B11650278 Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate

Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11650278
M. Wt: 336.4 g/mol
InChI Key: KABBCYNLZSKLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-(4-ethoxyanilino)quinoline-3-carboxylate

InChI

InChI=1S/C20H20N2O3/c1-3-24-15-11-9-14(10-12-15)22-19-16-7-5-6-8-18(16)21-13-17(19)20(23)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22)

InChI Key

KABBCYNLZSKLOF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxyaniline with ethyl 3-oxo-3-quinolinecarboxylate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may utilize optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogen atoms or other substituents onto the quinoline ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate
  • Ethyl 4-[(4-chlorophenyl)amino]quinoline-3-carboxylate
  • Ethyl 4-[(4-bromophenyl)amino]quinoline-3-carboxylate

Uniqueness

Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.